molecular formula C13H9ClN4 B8651366 3-(pyridin-2-yl)-5-(3-chlorophenyl)-1,2,4-triazole CAS No. 76591-82-7

3-(pyridin-2-yl)-5-(3-chlorophenyl)-1,2,4-triazole

Cat. No.: B8651366
CAS No.: 76591-82-7
M. Wt: 256.69 g/mol
InChI Key: LOOGPKFISVEXCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(pyridin-2-yl)-5-(3-chlorophenyl)-1,2,4-triazole is a heterocyclic aromatic organic compound It features a pyridine ring substituted with a 1,2,4-triazole ring, which is further substituted with a 3-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyridin-2-yl)-5-(3-chlorophenyl)-1,2,4-triazole typically involves the formation of the triazole ring followed by its attachment to the pyridine ring. One common method is the cyclization of appropriate hydrazine derivatives with nitriles or carboxylic acids under acidic or basic conditions. The reaction conditions often include the use of catalysts such as iodine or transition metals to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(pyridin-2-yl)-5-(3-chlorophenyl)-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted pyridine and triazole compounds .

Scientific Research Applications

3-(pyridin-2-yl)-5-(3-chlorophenyl)-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(pyridin-2-yl)-5-(3-chlorophenyl)-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(pyridin-2-yl)-5-(3-chlorophenyl)-1,2,4-triazole is unique due to the combination of the pyridine and triazole rings with a chlorophenyl substitution. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

76591-82-7

Molecular Formula

C13H9ClN4

Molecular Weight

256.69 g/mol

IUPAC Name

2-[3-(3-chlorophenyl)-1H-1,2,4-triazol-5-yl]pyridine

InChI

InChI=1S/C13H9ClN4/c14-10-5-3-4-9(8-10)12-16-13(18-17-12)11-6-1-2-7-15-11/h1-8H,(H,16,17,18)

InChI Key

LOOGPKFISVEXCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=NN2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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